![molecular formula C10H15N7O4 B1451163 5'-Hydrazino-5'-deoxyguanosine CAS No. 1189743-60-9](/img/structure/B1451163.png)
5'-Hydrazino-5'-deoxyguanosine
Overview
Description
5’-Hydrazino-5’-deoxyguanosine is a modified guanosine analog. It consists of the purine nucleobase guanine linked by its N9 nitrogen to the C1 carbon of deoxyribose. Unlike regular guanosine, it lacks one hydroxyl group at the 2’ position of the ribose sugar, making it a deoxyribonucleoside. HG2 plays a crucial role in DNA and RNA research, particularly in specialized investigations .
Synthesis Analysis
The synthesis of HG2 involves specific chemical reactions. One efficient method for its preparation is through azide-alkyne click reaction . This approach allows the introduction of aryl groups at the 5’ position of the guanosine ring, yielding various HG2 analogs. These derivatives have shown promise in antileishmanial activities .
Molecular Structure Analysis
The molecular structure of HG2 reveals a guanine base attached to a deoxyribose sugar. Notably, the 5’-hydrazino group distinguishes it from regular guanosine. In the solid state, HG2 can self-assemble into supramolecular hydrogels, forming extended 1D ion-channel assemblies. These structures entangle to create stable and long-lived hydrogels .
Chemical Reactions Analysis
- Aza-Michael Addition/Cyclization :
Physical And Chemical Properties Analysis
Scientific Research Applications
RNA Transcript Labeling
5′-deoxy-5′-hydrazinylguanosine has been incorporated into the 5′-termini of RNA transcripts using T7 RNA polymerase. This incorporation provides 5′-hydrazinyl-RNA, facilitating the labeling and purification of RNA. Such labeled RNA has been successfully utilized in assays to study endoribonuclease activity, validating the application of 5'-Hydrazino-5'-deoxyguanosine in RNA research (Skipsey et al., 2013).
Structural Studies in Biochemistry
5'-Hydrazino-5'-deoxyguanosine contributes to the understanding of the structure and behavior of biomolecules. For instance, the study of deoxyguanosine-5'-monophosphate in aqueous solution, forming hexagonal and cholesteric columnar phases, involves this compound. This research sheds light on the forces and interactions within these structures, such as hydration forces, essential for understanding DNA and RNA behavior in biological systems (Mariani & Saturni, 1996).
Research in Radiation Chemistry
The compound plays a significant role in radiation chemistry studies, particularly in understanding DNA damage and repair mechanisms. Research involving gamma irradiation of deaerated aqueous solutions of 2'-deoxyguanosine, where 5'-Hydrazino-5'-deoxyguanosine is a key component, helps in elucidating the formation of specific DNA lesions due to radiation. This has implications for understanding cellular responses to radiation and DNA repair pathways (Berger & Cadet, 1983).
Energetic Material Studies
In the field of materials science, particularly in the study of energetic materials, 5'-Hydrazino-5'-deoxyguanosine derivatives show potential. For example, the synthesis and characterization of high-density energetic salts containing nitrogen-rich anions and hydrazinotetrazolium cation are relevant. These salts demonstrate significant potential in areas like propellant chemistry and explosives (Lin et al., 2013).
properties
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-5-(hydrazinylmethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N7O4/c11-10-15-7-4(8(20)16-10)13-2-17(7)9-6(19)5(18)3(21-9)1-14-12/h2-3,5-6,9,14,18-19H,1,12H2,(H3,11,15,16,20)/t3-,5-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYADLCSEREDBG-UUOKFMHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CNN)O)O)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CNN)O)O)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N7O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Hydrazino-5'-deoxyguanosine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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